

Apitolisib vs Gedatolisib PF-05212384 potency selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Apitolisib

CAS No.: 1032754-93-0

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Biochemical Potency and Selectivity Profile

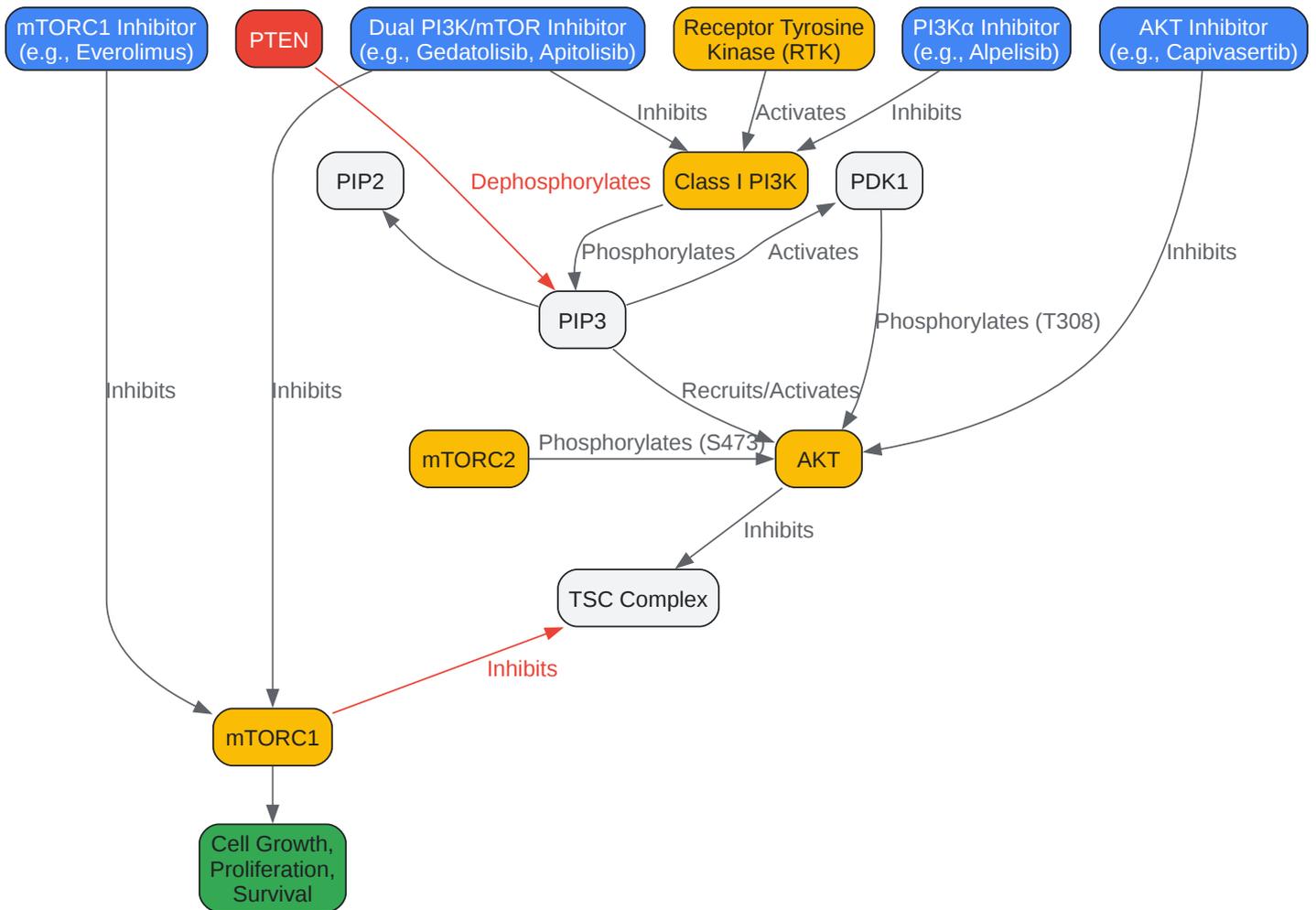
Feature	Apitolisib (GDC-0980)	Gedatolisib (PF-05212384)
PI3K α (IC ₅₀)	5 nM [1]	0.4 nM [1] [2] [3]
PI3K β (IC ₅₀)	27 nM [1]	6 nM [2]
PI3K δ (IC ₅₀)	7 nM [1]	6 nM [2]
PI3K γ (IC ₅₀)	14 nM [1]	5.4 nM [4]
mTOR (IC ₅₀ / K _i)	17 nM (K _i) [1]	1.6 nM (IC ₅₀) [1] [3]
Key Structural Feature	Thienopyrimidine core, morpholine moiety [1]	1,3,5-Triazine core, dimorpholinyl structure [1] [3]
Selectivity Note	Potent pan-PI3K inhibitor; less potent against mTOR [5]	Balanced, high potency against all Class I PI3K isoforms and mTORC1/2 [5]

Mechanism of Action and Research Applications

Both **apitolisib** and gedatolisib are ATP-competitive, dual PI3K/mTOR inhibitors. This dual mechanism is strategically important because it can help overcome feedback activation and compensatory signaling that often limit the efficacy of inhibitors targeting only a single node in the pathway [5]. Gedatolisib is noted for its **extraordinarily balanced nanomolar potency** against all Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2) [1] [5].

Signaling Pathway and Inhibitor Action

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition for different drug classes.



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Key Preclinical and Clinical Findings

- **Superior Efficacy of Gedatolisib:** A 2024 preclinical study directly compared gedatolisib with single-node inhibitors (including the PI3K α inhibitor alpelisib) in a panel of breast cancer cell lines. The study concluded that gedatolisib exhibited **more potent and efficacious anti-proliferative and cytotoxic effects**, regardless of the PAM pathway's mutational status. Its ability to simultaneously inhibit multiple nodes more effectively suppressed cell survival, metabolism, and protein synthesis [5].
- **Clinical Development Status:** Gedatolisib is currently in advanced-stage clinical testing. A **global Phase 3 trial (VIKTORIA-1)** is actively evaluating gedatolisib in combination with fulvestrant (with or without palbociclib) for patients with HR+/HER2- advanced breast cancer [5] [6]. **Apitolisib** has been tested in clinical trials for various cancers, but many of these studies were terminated due to issues like lack of efficacy or poor drug tolerability [1].

Experimental Protocol Guidance

For researchers aiming to compare the potency of such inhibitors, the following summary outlines key methodologies derived from recent studies.

Protocol Step	Key Considerations & Metrics
1. In Vitro Biochemical Assays	Determine IC ₅₀ values for each PI3K isoform & mTOR using kinase activity assays. Use ATP concentrations near physiological levels (1 mM) [1].
2. Cellular Potency & Viability	Use assays like CellTiter-Glo. Analyze data with Growth Rate (GR) metrics to distinguish cytostatic vs. cytotoxic effects [5].
3. Pathway Modulation Analysis	Assess target engagement via Western blot for p-AKT (S473), p-S6, and p-4EBP1 in treated vs. untreated cells [2] [5].
4. Metabolic Impact Assessment	Measure changes in glucose consumption and lactate production in culture media as functional indicators of PI3K/mTOR pathway inhibition [5].

Research Implications and Conclusion

For your research and development decisions, the collective data suggests:

- **Choose Gedatolisib** if your priority is **maximal potency and balanced dual-target inhibition** to comprehensively block the PAM pathway and potentially overcome adaptive resistance.

- **Consider Apitolisib** for research contexts focused primarily on pan-PI3K inhibition where slightly reduced mTOR activity is acceptable.

The ongoing Phase 3 trial for gedatolisib also indicates a potentially more favorable clinical tolerability profile compared to earlier-generation dual inhibitors [5] [7].

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